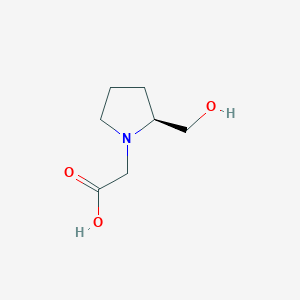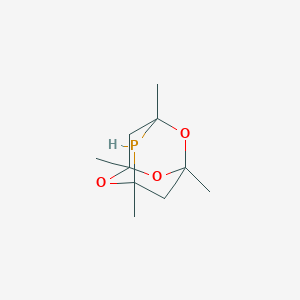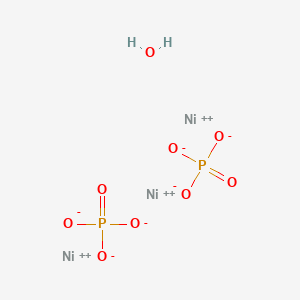
3-(3-Methoxyphenyl)-1,1-dimethylurea
Übersicht
Beschreibung
The compound “3-(3-Methoxyphenyl)-1,1-dimethylurea” likely belongs to the class of organic compounds known as phenylureas, which are compounds containing a phenylurea moiety, which consists of a phenyl group linked to a urea .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a phenyl ring substituted with a methoxy group at the 3-position and a urea group also at the 3-position .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be similar to those of other phenylureas. Phenylureas can undergo a variety of reactions, including hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be similar to those of other phenylureas. These properties could include solubility, melting point, boiling point, and refractive index .Wissenschaftliche Forschungsanwendungen
Phototransformation Studies
Research on metoxuron, a compound structurally related to 3-(3-Methoxyphenyl)-1,1-dimethylurea, has been conducted to understand its phototransformation in aqueous solutions. Studies showed that UV irradiation led to specific photohydrolysis, forming various photoproducts and increasing toxicity to marine bacteria. This research provides insights into the environmental impact and degradation process of such chemicals in aquatic ecosystems (Boulkamh et al., 2001).
Chemical Synthesis and Reactions
Investigations into organophosphorus compounds have involved reactions with derivatives of this compound, exploring their potential in synthesizing various organic compounds. This research is significant for understanding the broader applications of these compounds in organic chemistry (Pedersen & Lawesson, 1974).
Photocatalytic Degradation
Studies on the photocatalytic degradation of similar compounds in the presence of TiO2 have been conducted. This research is crucial for understanding how these compounds break down under certain conditions, which is important for environmental remediation and pollution control (Amine Khodja et al., 2002).
Photochemical Reactions
Research into the photochemistry of urea herbicides, including compounds related to this compound, has provided insights into their stability and degradation under various conditions. This is valuable for environmental science and understanding the fate of these compounds in nature (Millet et al., 1998).
Soil Metabolism Studies
Research into the metabolism of similar compounds in soil highlights the biochemical processes involved in their breakdown. This research is significant for agricultural science and environmental chemistry, understanding how these compounds interact with soil ecosystems (Briggs & Ogilvie, 1971).
Optoelectronic Properties
Studies have been conducted on compounds with methoxyphenyl groups for their optoelectronic properties, which are relevant in the development of materials for organic light-emitting diodes (OLEDs). This research is crucial for advancements in materials science and technology (Wazzan & Irfan, 2019).
Zukünftige Richtungen
The future directions for research on “3-(3-Methoxyphenyl)-1,1-dimethylurea” could include further investigation into its synthesis, properties, and potential applications. This could involve studying its reactivity, investigating its potential biological activity, and exploring its possible uses in various fields .
Wirkmechanismus
Target of Action
It is known to be a derivative of curcumin, which is a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions associated with aging .
Mode of Action
As a derivative of curcumin, it may share similar properties, such as neuroprotective and neurogenic effects
Biochemical Pathways
It is known to impact many pathways implicated in the pathogenesis of diabetic neuropathy . More research is needed to understand the specific pathways and their downstream effects.
Pharmacokinetics
It is known that similar compounds, such as curcumin, have low systemic bioavailability following oral dosing
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Methoxyphenyl)-1,1-dimethylurea. For example, dietary antioxidants can potentially modulate disease risks associated with exposure to multiple environmental pollutants . .
Biochemische Analyse
Biochemical Properties
. It is hypothesized that it may interact with enzymes, proteins, and other biomolecules, potentially influencing their function and activity. The nature of these interactions could be diverse, ranging from binding interactions to modulation of enzymatic activity .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
The effects of 3-(3-Methoxyphenyl)-1,1-dimethylurea may vary with different dosages in animal models . Some studies suggest that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
It is hypothesized that it may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
Preliminary studies suggest that it may interact with certain transporters or binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDUKFUILQWOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182444 | |
| Record name | Urea, 3-(m-methoxyphenyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28170-54-9 | |
| Record name | Urea, 3-(m-methoxyphenyl)-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028170549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 3-(m-methoxyphenyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine](/img/structure/B3336412.png)










